1H-Indeno[1,2-b]pyridine-2,5-dione
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Overview
Description
1H-Indeno[1,2-b]pyridine-2,5-dione is a heterocyclic compound with the molecular formula C12H7NO2. It is characterized by a fused ring system that includes both indene and pyridine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indeno[1,2-b]pyridine-2,5-dione can be synthesized through various synthetic routes. One common method involves the reaction of heterocyclic ketene aminals with bindone (generated from the self-condensation of 1,3-indandione) in the presence of malononitrile and p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in ethanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-component reactions that are scalable and efficient. The use of environmentally friendly solvents and catalysts is emphasized to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1H-Indeno[1,2-b]pyridine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1H-Indeno[1,2-b]pyridine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized substances
Mechanism of Action
The mechanism of action of 1H-Indeno[1,2-b]pyridine-2,5-dione involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to intercalate into DNA, inhibiting topoisomerase enzymes and leading to cell growth arrest and apoptosis. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
1H-Indeno[2,1-b]pyridine: Similar in structure but differs in the position of the nitrogen atom.
Indeno[1,2-b]quinoxaline: Contains a quinoxaline ring instead of a pyridine ring.
Indeno[1,2-b]quinoline: Features a quinoline ring, offering different chemical properties and applications
Uniqueness: 1H-Indeno[1,2-b]pyridine-2,5-dione is unique due to its specific ring fusion and the presence of both indene and pyridine moieties.
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3,4,4a,9b-tetrahydro-1H-indeno[1,2-b]pyridine-2,5-dione |
InChI |
InChI=1S/C12H11NO2/c14-10-6-5-9-11(13-10)7-3-1-2-4-8(7)12(9)15/h1-4,9,11H,5-6H2,(H,13,14) |
InChI Key |
MCTKECINPWGZAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2C1C(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
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